![molecular formula C17H15FN2O3 B2848740 ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-55-7](/img/structure/B2848740.png)
ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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Overview
Description
The compound “ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds which are important in a variety of fields including pharmaceuticals and dyes .
Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the benzimidazole ring can potentially form coordination bonds with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring, the fluorobenzyl group, and the ethyl ester group would all contribute to its properties. For instance, the fluorine atom in the fluorobenzyl group is highly electronegative, which could influence the compound’s polarity and reactivity .Scientific Research Applications
- The benzimidazole core in this compound has been explored for its potential as an anticancer agent. Researchers investigate its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .
Anticancer Agents
Agrochemicals and Plant Growth Regulators
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzimidazole nucleus in the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to bind to their targets and induce changes that lead to their biological effects.
Biochemical Pathways
Indole derivatives, which share structural similarities with the given compound, are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can range from viral replication pathways in the case of antiviral activity, to inflammatory pathways in the case of anti-inflammatory activity, and so on.
Result of Action
For instance, it may inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and so on .
Future Directions
The future directions for research on this compound would depend on its potential applications. Given the wide range of uses for benzimidazole derivatives, there could be many possible directions for future research. These could include exploring its potential uses in pharmaceuticals, materials science, or as a ligand in coordination chemistry .
properties
IUPAC Name |
ethyl 3-[(3-fluorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-2-23-17(22)20-15-9-4-3-8-14(15)19(16(20)21)11-12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCGQXKYDSAHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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